molecular formula C8H11N5O B2566733 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile CAS No. 103184-16-3

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

Cat. No. B2566733
Key on ui cas rn: 103184-16-3
M. Wt: 193.21 g/mol
InChI Key: GBLMKEBHZNMGPD-UHFFFAOYSA-N
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Patent
US06251911B1

Procedure details

2.78 ml (56 mmol) of hydrazine hydrate are added to a slurry of 9.8 9 (46.8 mmol) of 3-(morpholin-4-yl)-3methylsulfanyl-2-cyanoacrylonitrile in 60 ml of methanol and heated to boiling, with the solid dissolving. After 3.5 hours, the reaction mixture is cooled to RT, concentrated by evaporation and recrystallised from ≈70 ml of boiling ethanol, yielding 5-amino-3-(morpholin-4-yl)-1H-pyrazole-4-carbonitrile: m.p. 199-201° C.; TLC: Rf=0.19 (ethyl acetate/toluene=3 3:1).
Quantity
2.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
46.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[N:4]1([C:10](SC)=[C:11]([C:14]#[N:15])[C:12]#[N:13])[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1>CO>[NH2:13][C:12]1[NH:3][N:2]=[C:10]([N:4]2[CH2:9][CH2:8][O:7][CH2:6][CH2:5]2)[C:11]=1[C:14]#[N:15] |f:0.1|

Inputs

Step One
Name
Quantity
2.78 mL
Type
reactant
Smiles
O.NN
Name
9
Quantity
46.8 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C(=C(C#N)C#N)SC
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
DISSOLUTION
Type
DISSOLUTION
Details
dissolving
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
recrystallised from ≈70 ml of boiling ethanol

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC1=C(C(=NN1)N1CCOCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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